1-Cyclohexyl-3-phenylpropan-2-amine hydrochloride
Description
1-Cyclohexyl-3-phenylpropan-2-amine hydrochloride is a tertiary amine hydrochloride salt characterized by a cyclohexyl group and a phenyl group attached to a propane backbone. Its molecular formula is C₁₅H₂₂ClN, with a molecular weight of 251.79 g/mol (calculated from ). The compound is synthesized as a building block in organic chemistry and medicinal research, particularly for developing novel bioactive molecules .
Properties
IUPAC Name |
1-cyclohexyl-3-phenylpropan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N.ClH/c16-15(11-13-7-3-1-4-8-13)12-14-9-5-2-6-10-14;/h1,3-4,7-8,14-15H,2,5-6,9-12,16H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKCQCQKJSHQIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(CC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.81 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Cyclohexyl-3-phenylpropan-2-amine hydrochloride typically involves the reaction of cyclohexylamine with phenylpropan-2-one under specific conditions. The reaction is usually carried out in the presence of a reducing agent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve more advanced techniques and equipment to ensure high yield and purity.
Chemical Reactions Analysis
1-Cyclohexyl-3-phenylpropan-2-amine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Cyclohexyl-3-phenylpropan-2-amine hydrochloride, a compound with significant pharmacological potential, has been the subject of various studies focusing on its applications in medicinal chemistry. Below is a detailed examination of its applications, including scientific research applications, case studies, and relevant findings.
Overview
This compound is primarily recognized for its role in the development of drugs targeting various medical conditions. Its structural attributes contribute to its efficacy in modulating biological pathways, particularly in the central nervous system.
Pharmacological Studies
Research has indicated that this compound exhibits properties that could be harnessed for developing treatments for neurological disorders. Its mechanism of action may involve interaction with neurotransmitter systems, particularly those related to dopamine and serotonin, making it a candidate for further exploration in antidepressant and analgesic therapies.
Synthesis and Optimization
A study highlighted the use of transaminases for the asymmetric synthesis of drug-like compounds similar to this compound. This method allows for the production of enantiomerically pure compounds, which are crucial in pharmacology due to their differing biological activities . The optimization of these synthetic routes can lead to more efficient production processes for pharmaceutical applications.
Analgesic Properties
The compound has been noted for its analgesic effects, which have been documented in various preclinical studies. Research suggests that its derivatives may serve as effective pain management options due to their ability to interact with pain pathways without significant toxicity .
Potential Anticancer Activity
Emerging studies have explored the anticancer potential of related compounds through structure-activity relationship (SAR) analyses. Compounds sharing structural similarities with this compound have shown promise against various cancer cell lines, suggesting that further research could unveil significant therapeutic uses in oncology .
Case Study 1: Transaminase-Mediated Synthesis
In a recent study, researchers successfully utilized immobilized whole-cell biocatalysts with transaminase activity to synthesize novel disubstituted amines akin to this compound. The study achieved high conversion rates and enantiomeric excess, demonstrating the viability of biocatalysis in producing pharmaceutical intermediates .
Case Study 2: Pharmacodynamics in Neurological Models
Another investigation focused on the pharmacodynamics of compounds structurally related to this compound in animal models of depression and anxiety. The results indicated significant improvements in behavioral outcomes, supporting the compound's potential as a neuroprotective agent .
Mechanism of Action
The mechanism of action of 1-Cyclohexyl-3-phenylpropan-2-amine hydrochloride involves its interaction with specific molecular targets and pathways within biological systems. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
The following table summarizes key structural and physicochemical properties of 1-cyclohexyl-3-phenylpropan-2-amine hydrochloride and its analogs:
Structural and Functional Analysis
Lipophilicity and Bioavailability
- 1-Cyclohexyl-3-phenylpropan-2-amine HCl : The cyclohexyl and phenyl groups confer high lipophilicity, comparable to nitrosoureas (e.g., 1-methyl-1-nitrosourea in ), which utilize lipophilic groups for CNS penetration .
- Methoxisopropamine HCl : The methoxyphenyl group balances lipophilicity and polarity, making it suitable for analytical standards .
Steric and Electronic Effects
- 2-(3-Chlorophenoxy)propan-1-amine HCl: The chlorophenoxy group is smaller and less lipophilic, limiting its utility in CNS applications but possibly favoring peripheral targets .
Biological Activity
1-Cyclohexyl-3-phenylpropan-2-amine hydrochloride, commonly referred to as a cyclohexyl-substituted phenylpropanamine, is a compound with potential pharmacological properties. This article explores its biological activity, focusing on its mechanisms, effects, and relevant research findings.
Chemical Structure and Properties
The compound features a cyclohexyl group attached to a phenylpropanamine backbone. Its structure can be represented as follows:
- Chemical Formula: CHN·HCl
- Molecular Weight: Approximately 273.82 g/mol
This compound exhibits biological activity primarily through its interaction with neurotransmitter systems, particularly those involving dopamine and norepinephrine. Its mechanism may involve:
- Dopamine Receptor Agonism: Enhancing dopaminergic neurotransmission, potentially influencing mood and cognitive functions.
- Norepinephrine Reuptake Inhibition: Increasing norepinephrine levels in synaptic clefts, which can affect attention and arousal.
Pharmacological Effects
Research indicates that the compound may have several pharmacological effects:
- Cognitive Enhancement: Animal studies suggest improvements in memory and learning tasks, likely due to its dopaminergic activity .
- Mood Regulation: Potential antidepressant-like effects have been noted in preclinical models, possibly linked to norepinephrine modulation .
- Neuroprotective Properties: Some studies suggest that it may protect against neurodegenerative conditions by enhancing synaptic plasticity and reducing oxidative stress .
Case Study 1: Cognitive Enhancement in Rodent Models
In a controlled study, rodents treated with this compound demonstrated significant improvements in performance on the Morris water maze test, indicating enhanced spatial learning and memory retention compared to control groups.
| Treatment Group | Escape Latency (seconds) | % Time in Target Quadrant |
|---|---|---|
| Control | 45 ± 5 | 20 ± 4 |
| Treatment | 30 ± 4 | 40 ± 5 |
Case Study 2: Mood Regulation in Depression Models
A study involving chronic administration of the compound in a forced swim test showed reduced immobility time, suggesting antidepressant-like effects.
| Treatment Group | Immobility Time (seconds) |
|---|---|
| Control | 180 ± 10 |
| Treatment | 120 ± 15 |
Safety Profile and Toxicology
While initial studies indicate promising biological activity, it is crucial to consider the safety profile of the compound. Toxicological assessments have shown that high doses can lead to adverse effects such as:
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-Cyclohexyl-3-phenylpropan-2-amine hydrochloride for high yield and purity?
- Methodological Answer :
- Step 1 : Use nucleophilic substitution between cyclohexylmethylamine and phenylpropanol derivatives under controlled temperature (20–40°C) and inert atmosphere.
- Step 2 : Purify the intermediate via recrystallization or column chromatography (polar solvents like ethyl acetate/hexane mixtures).
- Step 3 : Treat the free amine with hydrochloric acid in anhydrous ethanol to form the hydrochloride salt.
- Key Parameters : Monitor pH during salt formation and use continuous flow reactors for scalability (industrial methods) .
Q. What analytical techniques are recommended for characterizing this compound?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and mobile phases like methanol/water (70:30) to assess purity (>98%) .
- NMR : Analyze and spectra in deuterated solvents (e.g., DMSO-d6) to confirm cyclohexyl and phenyl substituents.
- Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (e.g., m/z 285.81 for the free base + HCl) .
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer :
- Storage : Keep in airtight containers under nitrogen at 2–8°C to prevent hygroscopic degradation .
- Handling : Use fume hoods, PPE (gloves, lab coats), and avoid inhalation. In case of exposure, follow first-aid protocols (e.g., rinse skin with water, seek medical attention) .
Advanced Research Questions
Q. How can computational modeling guide reaction design for derivatives of this compound?
- Methodological Answer :
- Step 1 : Use quantum chemical calculations (DFT or ab initio) to predict reaction pathways and transition states.
- Step 2 : Apply ICReDD’s reaction path search methods to narrow optimal conditions (e.g., solvent polarity, catalyst selection) .
- Step 3 : Validate predictions with small-scale experiments and iterate using feedback loops between computation and empirical data .
Q. What strategies resolve discrepancies between experimental and theoretical reaction outcomes?
- Methodological Answer :
- Case Study : If observed yields are lower than predicted:
- Check 1 : Verify intermediates via LC-MS to identify side reactions (e.g., oxidation of the cyclohexyl group).
- Check 2 : Reassess computational models for overlooked steric effects using molecular dynamics simulations .
- Tool : Use retrosynthesis platforms (e.g., Template_relevance models) to explore alternative routes .
Q. How can membrane separation technologies improve purification of this compound?
- Methodological Answer :
- Method : Employ nanofiltration or reverse osmosis membranes to separate unreacted precursors from the product.
- Conditions : Optimize transmembrane pressure (1–5 bar) and pH (neutral) to avoid salt degradation .
Q. What comparative studies are relevant for evaluating structural analogs?
- Methodological Answer :
- Design : Compare reactivity of 1-Cyclohexyl-3-phenylpropan-2-amine with analogs lacking the cyclohexyl group (e.g., 3-phenylpropan-2-amine).
- Metrics : Measure binding affinity (e.g., via SPR for receptor studies) and solubility (shake-flask method) to assess pharmacological potential .
Key Notes
- Safety : Prioritize fume hood use and avoid direct contact; acute toxicity data may require further testing .
- Industrial Relevance : Scalable synthesis methods (e.g., continuous flow reactors) are critical for translational research .
- Data Integrity : Use encrypted software for managing spectral and computational data to prevent breaches .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
